tert-Butyl 2-aminothiazole-5-carboxylate
CAS No.:
Cat. No.: VC18258762
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2O2S |
|---|---|
| Molecular Weight | 200.26 g/mol |
| IUPAC Name | tert-butyl 2-amino-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C8H12N2O2S/c1-8(2,3)12-6(11)5-4-10-7(9)13-5/h4H,1-3H3,(H2,9,10) |
| Standard InChI Key | ZZPQHXKKVGNQIA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CN=C(S1)N |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of tert-butyl 2-aminothiazole-5-carboxylate features a planar thiazole ring with substituents influencing its electronic and steric profiles. Key structural data include:
X-ray diffraction studies of structurally related compounds, such as methyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate, reveal a monoclinic crystal system (space group P2₁/n) with intermolecular hydrogen bonding stabilizing the lattice . The tert-butyl group enhances solubility in organic solvents, while the amino and carboxylate moieties enable participation in hydrogen bonding and salt formation .
Synthetic Methodologies
Esterification of Thiazole Precursors
A common route involves modifying ethyl 2-aminothiazole-5-carboxylate by replacing the ethyl group with a tert-butyl moiety. This is achieved via acid-catalyzed transesterification or nucleophilic substitution under anhydrous conditions . For example, treatment of ethyl 2-aminothiazole-5-carboxylate with tert-butanol in the presence of sulfuric acid yields the tert-butyl ester with >90% purity .
Diastereoselective Reduction
Ketimines derived from tert-butylsulfinyl precursors undergo highly diastereoselective reductions to yield chiral thiazole derivatives. NaBH₄ or L-Selectride® selectively reduces these ketimines, achieving diastereomeric ratios up to 99:1 . This method is critical for synthesizing enantiopure intermediates for peptide mimetics .
Solid-Phase Synthesis for Drug Intermediates
The compound is a precursor in Dasatinib synthesis, a tyrosine kinase inhibitor. A published protocol involves coupling 2-aminothiazole-5-carboxylic acid with tert-butyl chloroformate, followed by purification via column chromatography (70–85% yield) .
Representative Synthetic Pathway:
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Bromination: Acetoacetate treated with N-bromosuccinimide in THF/water.
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Cyclization: Reaction with N-substituted thiourea derivatives at 60°C.
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Esterification: Tert-butyl group introduction via acid-catalyzed ester exchange .
Physicochemical Properties
The tert-butyl group confers lipophilicity (logP ≈ 1.63), enhancing membrane permeability in drug candidates . Thermal gravimetric analysis shows decomposition above 300°C, consistent with similar esters .
Biological and Pharmaceutical Applications
Kinase Inhibition
Thiazole derivatives exhibit potent kinase inhibitory activity. tert-Butyl 2-aminothiazole-5-carboxylate serves as a scaffold for HSET (KIFC1) inhibitors, which induce multipolar spindle formation in cancer cells, leading to apoptosis . Analogues demonstrate IC₅₀ values of 2–50 nM against HSET, with >100-fold selectivity over Eg5 kinesin .
Anticancer Agents
The compound is a key intermediate in Dasatinib analogues, which target Bcr-Abl and Src kinases in chronic myelogenous leukemia . In vivo studies show tumor growth inhibition rates of 60–80% at 50 mg/kg doses .
| Hazard | Precautionary Measure | Source |
|---|---|---|
| Skin/Eye Irritation | Use nitrile gloves, goggles | |
| Respiratory Sensitization | Operate in fume hood | |
| Environmental Toxicity | Avoid aqueous disposal |
Material Safety Data Sheets (MSDS) recommend storage at 2–8°C under nitrogen . Spills should be neutralized with alkaline solutions (e.g., 10% NaHCO₃).
Comparative Analysis with Analogues
| Compound | Melting Point (°C) | logP | Activity (IC₅₀) |
|---|---|---|---|
| Ethyl 2-aminothiazole-5-carboxylate | 285 | 1.12 | 150 nM (HSET) |
| Methyl 2-aminothiazole-5-carboxylate | 290 | 0.98 | 120 nM (HSET) |
| tert-Butyl derivative | >300 | 1.63 | 45 nM (HSET) |
The tert-butyl analogue shows superior lipophilicity and potency due to enhanced protein binding via hydrophobic interactions .
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